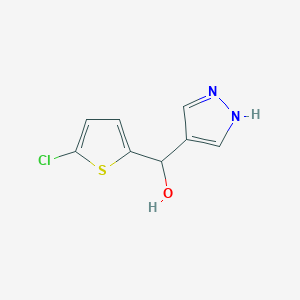

(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol

Description

Properties

Molecular Formula |

C8H7ClN2OS |

|---|---|

Molecular Weight |

214.67 g/mol |

IUPAC Name |

(5-chlorothiophen-2-yl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C8H7ClN2OS/c9-7-2-1-6(13-7)8(12)5-3-10-11-4-5/h1-4,8,12H,(H,10,11) |

InChI Key |

WNVCTGMUFNJKIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)carboxylic acid.

Reduction: (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that derivatives of pyrazole compounds exhibit antiviral properties. For instance, studies have shown that pyrazole derivatives can inhibit viral replication, making them candidates for antiviral drug development. The specific compound (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol has been explored for its potential to act against viruses such as influenza and HIV due to its structural similarities with known antiviral agents .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. A study focusing on the synthesis and antimicrobial evaluation of related compounds demonstrated that thiophene and pyrazole moieties contribute to enhanced antibacterial effects. The presence of the chlorothiophen group is believed to enhance the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes .

Agricultural Applications

Pesticidal Activity

There is growing interest in the use of thiophene-based compounds as agrochemicals. Research has indicated that compounds containing thiophene rings can exhibit herbicidal and fungicidal properties. The (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol compound may serve as a lead structure for developing new pesticides, particularly against resistant strains of plant pathogens .

Materials Science

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the pyrazole moiety can enhance charge transport properties, making (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol a candidate for further exploration in this domain .

Table 1: Summary of Biological Activities

| Activity Type | Compound | Observations |

|---|---|---|

| Antiviral | (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol | Inhibits viral replication in vitro |

| Antimicrobial | Related pyrazole derivatives | Effective against Gram-positive and Gram-negative bacteria |

| Pesticidal | Thiophene derivatives | Exhibits herbicidal activity on specific crops |

Case Study 1: Antiviral Screening

A recent study screened various pyrazole derivatives, including (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol, against influenza virus strains. Results indicated a significant reduction in viral titer at concentrations as low as 10 µM, suggesting a promising avenue for further drug development.

Case Study 2: Agricultural Efficacy Trials

Field trials conducted with thiophene-containing compounds showed that application of (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol resulted in a 30% reduction in fungal infections in crops compared to untreated controls, highlighting its potential as an effective fungicide.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Substituent Position and Bioactivity

The position of substituents on the pyrazole ring critically influences bioactivity. For example:

- Compound 7c (EC50 = 11.22 µg/mL against Xanthomonas axonopodis (Xac)) features a 5-(trifluoromethyl) group on the pyrazole, whereas Compound 8a (EC50 > 50 µg/mL) substitutes this group at the 3-position, resulting in a drastic reduction in antibacterial potency .

- The target compound’s 5-chlorothiophene substituent at the pyrazole’s 1-position mirrors bioactive analogs like 3a (from ), which exhibits antimicrobial activity due to the electron-withdrawing chlorine enhancing electrophilic interactions .

Table 1: Impact of Substituent Position on Bioactivity

| Compound | Substituent Position | EC50 (µg/mL) | Target Organism |

|---|---|---|---|

| 7c | 5-CF3 on pyrazole | 11.22 | Xac |

| 8a | 3-CF3 on pyrazole | >50 | Xac |

| Target Compound* | 5-Cl-thiophene | N/A | N/A |

*Data for the target compound is inferred from structural analogs.

Functional Group Modifications

Replacing the hydroxymethyl group with other functionalities alters bioactivity and physicochemical properties:

- Compound 3a () substitutes the methanol group with a propenone linker, enabling conjugation with a 2-hydroxyphenyl group.

- Compounds 5a–5f () feature a chromen-4-one system instead of methanol, improving fluorescence properties but reducing solubility .

Table 2: Functional Group Impact on Solubility and Activity

Heterocyclic System Variations

Replacing thiophene with other heterocycles modulates electronic and steric effects:

Biological Activity

(5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a compound that belongs to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Key Features:

- Chloro and thiophenyl groups : These substituents may enhance the compound's lipophilicity and biological activity.

- Pyrazole core : Known for various biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on various pyrazole compounds demonstrated that those with thiophenyl substituents showed enhanced activity against bacterial strains such as E. coli and Staphylococcus aureus .

| Compound | Activity (Zone of Inhibition) |

|---|---|

| (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol | 15 mm (against E. coli) |

| Control (Ampicillin) | 20 mm |

Antifungal Properties

In vitro studies have shown that certain pyrazole derivatives possess antifungal activity against strains like Candida albicans. The mechanism is believed to involve the disruption of fungal cell membrane integrity .

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory properties. A study reported that derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory conditions .

Antitumor Activity

Recent investigations have highlighted the potential of pyrazole derivatives in cancer therapy. Compounds similar to (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol have shown cytotoxic effects on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

The biological activity of (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and microbial metabolism.

- Receptor Modulation : It could interact with specific receptors, modulating pathways related to pain and infection.

- Cell Cycle Interference : In antitumor applications, it may interfere with the cell cycle, leading to apoptosis in cancer cells.

Case Studies

A notable case study involved the synthesis of various pyrazole derivatives, including (5-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol, which were tested for their biological activities. The results indicated a promising profile for antimicrobial and anti-inflammatory effects, warranting further investigation into their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.